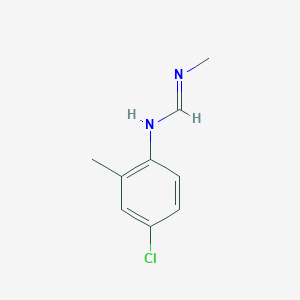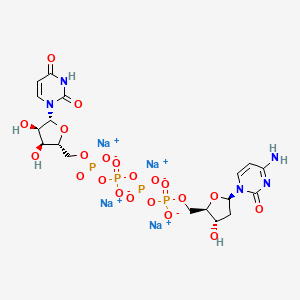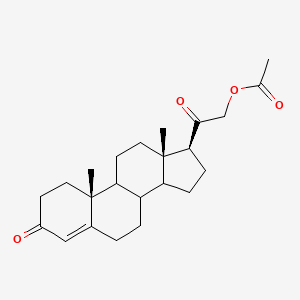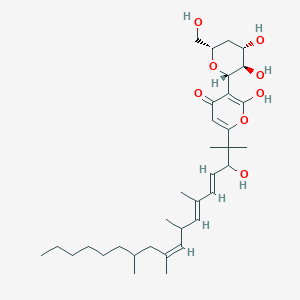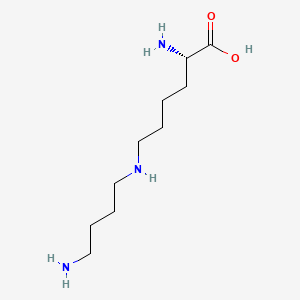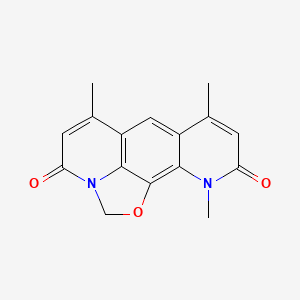
Devazepide
Descripción general
Descripción
Devazepide es un derivado de benzodiazepina conocido por su acción única como antagonista del receptor de colecistoquinina A. A diferencia de la mayoría de las benzodiazepinas, que normalmente actúan sobre los receptores del ácido gamma-aminobutírico A, this compound se dirige específicamente a los receptores de colecistoquinina A. Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas en trastornos gastrointestinales, como la dispepsia, la gastroparesia y el reflujo gástrico .
Aplicaciones Científicas De Investigación
Devazepide se ha utilizado ampliamente en la investigación científica debido a su papel como antagonista del receptor de colecistoquinina A. Algunas de sus aplicaciones notables incluyen:
Química: this compound se utiliza como un compuesto de referencia en estudios que involucran antagonistas del receptor de colecistoquinina A.
Mecanismo De Acción
Devazepide ejerce sus efectos antagonizando el receptor de colecistoquinina A. Este receptor está involucrado en varios procesos fisiológicos, incluida la regulación del apetito, el vaciado gástrico y la secreción de enzimas pancreáticas. Al bloquear la acción de la colecistoquinina en este receptor, this compound puede modular estos procesos. Los objetivos moleculares de this compound incluyen el receptor de colecistoquinina A, y sus vías implican la inhibición de la señalización inducida por la colecistoquinina .
Safety and Hazards
Devazepide is classified as Acute toxicity, Oral (Category 1), H300, which means it is fatal if swallowed . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . If swallowed, it is recommended to give water to drink and seek medical advice immediately .
Direcciones Futuras
Devazepide has been shown to suppress cell proliferation and migration, and induce apoptosis in bladder carcinoma . This suggests that it could represent a new therapeutic approach in the management of bladder carcinoma .
Relevant Papers The papers retrieved suggest that this compound can have an anti-tumor effect on the growth of multiple types of human cancer . Another paper discusses the impact of this compound on Ewing’s tumor patients .
Análisis Bioquímico
Biochemical Properties
Devazepide interacts with the CCKA receptor, a type of G-protein coupled receptor . It lacks affinity for GABA A receptors, distinguishing it from most benzodiazepines . It is also used in scientific research into the CCKA receptor .
Cellular Effects
This compound has been shown to suppress cell proliferation and migration, and induce apoptosis in bladder carcinoma . It also inhibits the growth of Ewing tumor cells . In the context of biliary epithelial cells, this compound induced significant cell division after 7 days of treatment .
Molecular Mechanism
This compound acts as a CCKA receptor antagonist . It binds to the CCKA receptor, blocking the action of cholecystokinin, a hormone that stimulates pancreatic enzyme and bile secretion . This binding interaction leads to changes in cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound are dependent on the time of drug administration . For instance, in rat studies, this compound was only effective when given before the conditioning pretest . Over time, this compound induced significant cell division, although the difference was not significant by 28 days .
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit cell growth of Ewing tumor cells in vitro . In a mouse tumor xenograft model, this compound reduced tumor growth by 40%
Metabolic Pathways
As a CCKA receptor antagonist, it likely influences the cholecystokinin pathway, which plays a role in digestion and satiety .
Transport and Distribution
As a small molecule drug, it is likely to be transported across cell membranes and distributed throughout the body .
Subcellular Localization
As a small molecule drug, it is likely to be found throughout the cell, but its specific localization may depend on its interactions with the CCKA receptor .
Métodos De Preparación
Devazepide se sintetiza mediante una serie de reacciones químicas que son similares a las utilizadas en la síntesis de otras benzodiazepinas. La ruta sintética implica la condensación formal del grupo carboxilo del ácido indole-2-carboxílico con el grupo amino exocíclico de (3S)-3-amino-1-metil-5-fenil-1,3-dihidro-1,4-benzodiazepin-2-ona . Las condiciones de reacción suelen incluir el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente impliquen la optimización de estas rutas sintéticas para lograr altos rendimientos y pureza.
Análisis De Reacciones Químicas
Devazepide experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.
Sustitución: Las reacciones de sustitución que involucran this compound pueden conducir a la formación de varios derivados con diferentes propiedades farmacológicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Comparación Con Compuestos Similares
Devazepide es único entre las benzodiazepinas debido a su acción específica sobre los receptores de colecistoquinina A. Los compuestos similares incluyen:
Lorglumide: Otro antagonista del receptor de colecistoquinina A con propiedades farmacológicas similares.
Asperlicina: Un antagonista de la colecistoquinina no peptídico que comparte similitudes estructurales con this compound.
Estos compuestos resaltan la singularidad de this compound en su objetivo específico de los receptores de colecistoquinina A, distinguiéndolo de otras benzodiazepinas que actúan principalmente sobre los receptores del ácido gamma-aminobutírico A.
Propiedades
IUPAC Name |
N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-29-21-14-8-6-12-18(21)22(16-9-3-2-4-10-16)27-23(25(29)31)28-24(30)20-15-17-11-5-7-13-19(17)26-20/h2-15,23,26H,1H3,(H,28,30)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHRQQKPEBFUJK-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046092 | |
| Record name | Devazepide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103420-77-5 | |
| Record name | Devazepide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103420-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Devazepide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103420775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Devazepide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEVAZEPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6P7QY7NH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


